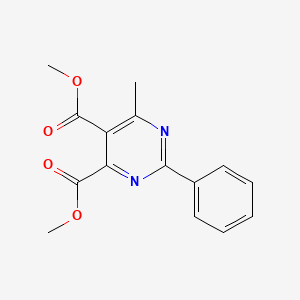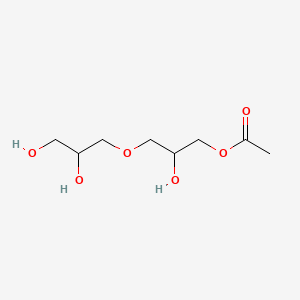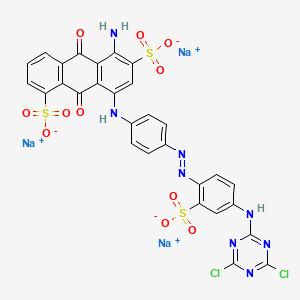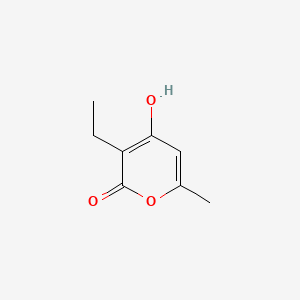![molecular formula C16H13ClN2O3S B13793584 4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid CAS No. 532429-65-5](/img/structure/B13793584.png)
4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid is a chemical compound known for its unique structure and properties. It contains a benzoyl group substituted with chlorine and methyl groups, linked to a benzoic acid moiety through a carbamothioylamino linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 4-methylbenzoic acid to form 3-chloro-4-methylbenzoic acid.
Carbamothioylation: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Coupling with Benzoic Acid: Finally, the carbamothioylated intermediate is coupled with benzoic acid under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(3-Chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid: Similar structure but with a methoxy group instead of a methyl group.
4-Chloro-3-{[(3-chloro-4-methylbenzoyl)carbamothioyl]amino}benzoic acid: Similar structure with an additional chloro group.
Uniqueness
4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
532429-65-5 |
|---|---|
Molekularformel |
C16H13ClN2O3S |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
4-[(3-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13ClN2O3S/c1-9-2-3-11(8-13(9)17)14(20)19-16(23)18-12-6-4-10(5-7-12)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
InChI-Schlüssel |
SMNFJOIZZREXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


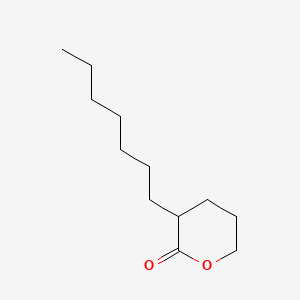

![Pyridine, 3-[1-(trimethylsilyl)-2-pyrrolidinyl]-, (S)-](/img/structure/B13793523.png)
![3-methyl-3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B13793529.png)
![[[(Aminocyclohexyl)amino]methyl]phenol](/img/structure/B13793531.png)
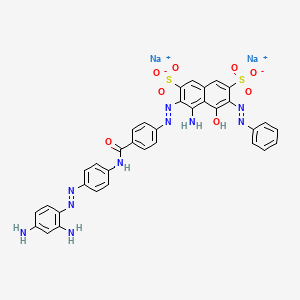
![1H,10H-Imidazo[1,2,3-ij]pteridin-10-one,2,3,5,6-tetrahydro-(9CI)](/img/structure/B13793537.png)

